molecular formula C18H18N2O2 B10812764 N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide CAS No. 73054-08-7

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B10812764
CAS No.: 73054-08-7
M. Wt: 294.3 g/mol
InChI Key: LABMYGHGOYWMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide is a high-purity chemical compound for research use. This compound features a molecular hybrid structure combining a methoxybenzamide group with a tryptamine-derived indole-ethylamine side chain, a pharmacophore known for its versatile bioactivity . The indole scaffold is a key structural motif in medicinal chemistry, involved in numerous receptor-ligand interactions and found in compounds with a wide range of reported activities, including antitumor, antimicrobial, and effects on the central nervous system . In research, compounds with this specific structural motif are of significant interest in the study of Drug-Induced Phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes. DIP is a common form of drug toxicity associated with many FDA-approved agents and can lead to issues such as pulmonary fibrosis and hepatic steatosis . The compound's structure is characteristic of cationic amphiphilic drugs (CADs), which are known to inhibit lysosomal phospholipase A2 (PLA2G15)—a primary cellular target responsible for this form of drug toxicity . Inhibition of this enzyme is a key mechanism in predicting and studying phospholipidosis, making such compounds valuable tools for early-stage toxicity screening in drug development . Researchers can utilize this compound in various applications, including: 1) Investigating mechanisms of lysosomal storage disorders and cellular lipid metabolism; 2) In vitro screening assays to predict phospholipidotic potential of new chemical entities; 3) Structural-activity relationship (SAR) studies aimed at mitigating off-target toxicity while retaining therapeutic efficacy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Notice: This product is for research purposes only and is not intended for human consumption or diagnostic use. Please handle with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

73054-08-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C18H18N2O2/c1-22-15-8-6-13(7-9-15)18(21)19-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12,20H,10-11H2,1H3,(H,19,21)

InChI Key

LABMYGHGOYWMEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring and a methoxybenzamide moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

1. NLRP3 Inflammasome Inhibition:
Research indicates that compounds similar to this compound may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. For instance, studies have shown that certain analogs can selectively inhibit IL-1β production through modulation of the NLRP3 pathway, which is implicated in various diseases such as autoinflammatory disorders and neurodegenerative conditions .

2. Interaction with Dopamine Receptors:
The compound's structural similarities to known dopamine receptor agonists suggest potential activity at dopamine receptors, particularly D3 receptors. These interactions may influence neuroprotective pathways and provide therapeutic benefits in neuropsychiatric disorders .

Pharmacological Effects

The pharmacological profile of this compound has been characterized through various assays:

Activity IC50 (μM) Selectivity
NLRP3 Inflammasome Inhibition0.30 ± 0.01Selective for NLRP3
D3 Receptor Agonism710 ± 150High selectivity for D3

These findings suggest that the compound exhibits promising selectivity and potency against specific biological targets.

Case Studies

Case Study 1: In Vivo Studies on Inflammation
In a mouse model, treatment with a related compound at doses of 10 mg/kg resulted in significant suppression of IL-1β and TNF-α levels post-LPS challenge, indicating effective modulation of the inflammatory response .

Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that compounds with similar structures could protect dopaminergic neurons from degeneration, supporting their potential use in treating neurodegenerative diseases .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide exhibits notable biological activities, primarily attributed to its structural features. The compound is recognized for its potential anti-inflammatory properties, which are reminiscent of known non-steroidal anti-inflammatory drugs (NSAIDs). Its indole structure is commonly associated with various pharmacological effects, including anticancer and antidepressant activities.

Anti-inflammatory Properties

In vitro studies indicate that this compound interacts with specific biological targets that modulate cellular pathways involved in inflammation and pain response. This interaction suggests a therapeutic relevance for conditions characterized by inflammation.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Research indicates that derivatives of indole structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, structural modifications of related compounds have shown promising results against leukemia and solid tumors, suggesting that this compound could similarly contribute to anticancer therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves coupling tryptamine with 4-methoxybenzoic acid using standard coupling agents under controlled conditions. This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

Anticancer Activity

A study highlighted the antiproliferative effects of related benzamide compounds against human colorectal carcinoma cell lines (HCT116). The IC50 values indicated significant activity, with some derivatives showing potency comparable to established chemotherapy agents like 5-fluorouracil (5-FU) .

CompoundIC50 (µM)Activity
N95.85Anticancer
N184.53Anticancer
5-FU9.99Standard

Antimicrobial Activity

Research also evaluated the antimicrobial properties of synthesized derivatives against various bacterial strains, demonstrating effective inhibition at low concentrations:

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N185.85Staphylococcus aureus

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl) increase melting points due to enhanced dipole interactions and crystal packing efficiency .
  • Bulkier substituents (e.g., naphthyl in Compound 19) result in higher melting points but may reduce solubility in polar solvents.
  • The methoxy group (-OCH₃) provides moderate polarity, balancing solubility and crystallinity.

Key Observations :

  • Visible-light-promoted cobalt catalysis achieves higher yields (93%) compared to traditional acylation (45%) .
  • Reaction conditions (e.g., solvent, catalyst) critically impact purity and efficiency.

Critical Analysis of Discrepancies and Limitations

  • Biological Data Gaps: Limited direct evidence exists for the 4-methoxy derivative’s pharmacological activity, necessitating further studies.

Preparation Methods

Indole Ethylamine Intermediate Synthesis

The indole ethylamine backbone is typically prepared via:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazine with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) yields substituted indoles. For 3-substituted indoles, direct alkylation at the C3 position using ethyl bromide derivatives in the presence of NaH or K2CO3 achieves the ethylamine side chain.

  • Reductive Amination : Indole-3-acetaldehyde reacts with ammonium acetate and sodium cyanoborohydride to form 2-(1H-indol-3-yl)ethylamine, a critical intermediate.

4-Methoxybenzoyl Chloride Preparation

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride. This step typically achieves >90% conversion under reflux conditions.

Stepwise Preparation Methods

Coupling of Indole Ethylamine and 4-Methoxybenzoyl Chloride

The final amide bond formation employs Schotten-Baumann conditions:

  • Reaction Conditions :

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

    • Temperature : 0–25°C

    • Time : 4–12 hours

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.

  • Yield Optimization :

    ParameterOptimal RangeYield (%)Source
    Molar Ratio (1:1.2)1:1.278–85
    TEA Equivalents2.582
    Temperature0°C → RT85

Alternative Routes and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 100°C, 20 minutes, DMF solvent, 1.5 equivalents of HATU as coupling agent.

  • Yield : 88% with >95% purity.

Enzyme-Catalyzed Amidation

Lipase B from Candida antarctica (CAL-B) facilitates solvent-free amide bond formation:

  • Substrate : Indole ethylamine and 4-methoxybenzoic acid.

  • Conditions : 50°C, 24 hours, 5 Å molecular sieves.

  • Yield : 70% (lower than chemical methods but advantageous for green chemistry).

Industrial-Scale Production Considerations

Purification and Crystallization

Crude product purification involves:

  • Acid-Base Extraction : Washing with 1M HCl (removes unreacted amine) and saturated NaHCO₃ (removes residual acyl chloride).

  • Recrystallization : Ethanol/water (3:1) yields white crystalline product with 99% purity.

Process Economics

StepCost DriverMitigation Strategy
Acyl ChlorideSOCl₂ cost and corrosivitySubstitute with oxalyl chloride
Solvent RecoveryDCM disposalSwitch to recyclable THF
CatalystHATU expenseUse EDCI/HOBt as cheaper alternative

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 8.05 (s, 1H, NH), 7.65–7.10 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂), 2.95 (t, 2H, CH₂)
IR (KBr)3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

Chromatographic Purity

HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.2 min, purity >99% .

Q & A

Q. Methodological Answer :

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., 4-chloro) or electron-donating (e.g., 4-methyl) groups to assess effects on bioactivity. For example, compound 17 (4-chloro derivative) showed altered melting points (150.6–152.0°C) and potential shifts in receptor binding .
  • Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins (e.g., dopamine D4 receptors). Compare with analogs like N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide, which showed high D4 affinity (IC50_{50} = 0.057 nM) .

Advanced Question: How can researchers optimize reaction yields for large-scale synthesis?

Q. Methodological Answer :

  • Scale-up Adjustments : Increase equivalents of 4-methoxybenzoyl chloride (1.5 equiv.) to drive the reaction to completion.
  • Safety Protocols : Conduct hazard analyses for exothermic reactions (e.g., acylation) and use controlled addition of reagents. Reference risk assessments from similar benzamide syntheses .
  • Batch Processing : Optimize column chromatography by switching to flash chromatography with automated fraction collection.

Basic Question: What biological screening assays are suitable for this compound?

Q. Methodological Answer :

  • In Vitro Enzyme Inhibition : Test against sterol 14α-demethylase (CYP51) using fluorometric assays. Indole derivatives have shown IC50_{50} values in the nanomolar range .
  • Receptor Binding : Screen for dopamine receptor subtypes (D2/D4) via radioligand displacement assays. Use 3H^3H-spiperone for D2 and 3H^3H-YM-09151-2 for D4 .

Advanced Question: How can crystallographic data enhance understanding of this compound’s bioactivity?

Q. Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methanol/water). Analyze crystal packing to identify hydrogen-bonding networks (e.g., indole NH∙∙∙O interactions). Compare with analogs like N-(9,11-dimethoxy-4-oxoisoquinolin-3-yl)benzamide, where crystallography revealed planar aromatic stacking .

Basic Question: What analytical methods are recommended for stability studies?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-MS.
  • Storage : Store at -20°C in amber vials under nitrogen. Related indole derivatives (e.g., N-acetyltryptamine) show stability under these conditions .

Advanced Question: How can researchers investigate metabolic pathways of this compound?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-QTOF-MS.
  • Isotope Labeling : Synthesize 14C^{14}C-labeled analogs to track metabolic fate in excretion studies .

Basic Question: What solvents and conditions should be avoided during synthesis?

Q. Methodological Answer :

  • Incompatible Solvents : Avoid protic solvents (e.g., water, alcohols) during acylation to prevent hydrolysis of 4-methoxybenzoyl chloride.
  • Temperature Control : Maintain reaction temperatures <0°C during reagent mixing to minimize side reactions .

Advanced Question: How can computational methods predict this compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (≈2.8), blood-brain barrier permeability, and CYP450 interactions.
  • MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability with target receptors (e.g., TLR4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.